![molecular formula C15H16N10 B2629737 N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199236-64-9](/img/structure/B2629737.png)
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C15H16N10 and its molecular weight is 336.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The action of this compound primarily affects the cell cycle pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . It can induce apoptosis within cells, particularly those that are rapidly dividing, such as cancer cells .
Biologische Aktivität
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure
The compound features a complex structure that combines multiple heterocyclic moieties, including:
- Pyrazolo[3,4-d]pyrimidine
- Triazolo[4,3-b]pyridazine
- Azetidine
This structural diversity is believed to contribute to its biological efficacy.
Biological Activity Overview
The biological activity of this compound has primarily been investigated in the context of cancer therapy and enzyme inhibition. Notable activities include:
1. Inhibition of Cancer Cell Proliferation
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- EGFR Inhibition : Compounds similar to the target compound have been shown to inhibit epidermal growth factor receptor (EGFR) activity. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests potential for targeting resistant cancer forms.
2. Induction of Apoptosis
Studies have revealed that certain pyrazolo derivatives can induce apoptosis in cancer cells. For example, one compound increased the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling pathways .
3. Cell Cycle Arrest
Flow cytometric analyses have shown that these compounds can cause cell cycle arrest at the S and G2/M phases, further contributing to their anti-cancer properties .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is likely influenced by its structural components:
- The pyrazolo moiety is known for its role in kinase inhibition.
- The triazole component enhances interaction with various biological targets due to its ability to form hydrogen bonds.
This combination may improve binding affinity and selectivity towards specific enzymes or receptors involved in tumor growth and survival.
Case Studies
A review of literature reveals several case studies highlighting the compound's potential:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is derived from two significant scaffolds: the pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine. These scaffolds are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo and triazole moieties exhibit anticancer properties. For example:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit MET kinase activity with low IC50 values, indicating potential for targeting cancer pathways effectively .
Antimicrobial Properties
The triazole ring is recognized for its antifungal and antibacterial activities:
- Broad Spectrum Activity : Compounds with triazole derivatives have been documented to possess significant antimicrobial effects against various pathogens .
Neurological Applications
The compound's structure suggests potential neuroprotective effects:
- PDE Inhibition : Some derivatives have been studied for their ability to inhibit phosphodiesterase enzymes (PDE), which are crucial in regulating neuronal signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in various biological assays:
Potential Future Directions
The ongoing research into N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suggests promising avenues for future studies:
- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics.
- Mechanistic Studies : Further elucidation of its mechanisms of action could enhance understanding of its therapeutic potential.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22(14-11-5-19-23(2)15(11)17-8-16-14)10-6-24(7-10)13-4-3-12-20-18-9-25(12)21-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIXCFVXDRRRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.